molecular formula C12H16O B1313973 1-(3,4-Dimethylphenyl)butan-1-one CAS No. 35028-15-0

1-(3,4-Dimethylphenyl)butan-1-one

Cat. No.: B1313973
CAS No.: 35028-15-0
M. Wt: 176.25 g/mol
InChI Key: IZIFAKHVXFCHDW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)butan-1-one is an aromatic ketone with the molecular formula C₁₂H₁₆O and a calculated molecular weight of 176.25 g/mol. Its structure consists of a butanone chain (four-carbon backbone with a ketone group at position 1) attached to a 3,4-dimethyl-substituted phenyl ring. The dimethyl groups at the 3- and 4-positions of the aromatic ring confer distinct electronic and steric properties, differentiating it from analogs with methoxy, halogen, or other substituents.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIFAKHVXFCHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300596
Record name 1-(3,4-Dimethylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-15-0
Record name 1-(3,4-Dimethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)butan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs at temperatures ranging from 50 to 60°C and yields the desired ketone product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethylphenyl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways and alteration of cellular processes .

Comparison with Similar Compounds

Key Differences in Substituents:

Methyl vs. Methoxy derivatives are often associated with psychoactive properties in synthetic cathinones (e.g., eutylone, MDMA analogs) . Target Compound: The electron-donating methyl groups reduce polarity, likely improving lipid solubility and bioavailability, which could favor applications in hydrophobic matrices or drug delivery systems.

Halogenated Derivatives 4-Chloro-1-(3,4-Dimethylphenyl)butan-1-one (CAS 74298-66-1): The addition of a chlorine atom at the 4-position of the butanone chain increases molecular weight (210.70 g/mol) and introduces a strong electron-withdrawing effect. This modification may enhance reactivity in nucleophilic substitution or cross-coupling reactions .

Data Table 1: Substituent Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3,4-Dimethylphenyl)butan-1-one C₁₂H₁₆O 3,4-dimethylphenyl 176.25 (calculated) Intermediate in organic synthesis -
1-(3,4-Dimethoxyphenyl)butan-1-one C₁₂H₁₄O₃ 3,4-dimethoxyphenyl 206.24 Psychoactive cathinone analogs
4-Chloro-1-(3,4-Dimethylphenyl)butan-1-one C₁₂H₁₅ClO 3,4-dimethylphenyl, 4-Cl 210.70 Synthesis intermediate

Chain Length Variations

Shorter Chains 1-(3,4-Dimethylphenyl)propan-1-one (CAS 17283-12-4): A three-carbon chain reduces lipophilicity compared to the target compound. Target Compound: The longer butanone chain may improve membrane permeability in biological systems, though this requires empirical validation.

Longer Chains

  • 1-(3,4-Dimethoxyphenyl)heptan-1-one (CAS 96966-45-9): A seven-carbon chain significantly increases molecular weight (250.34 g/mol) and hydrophobicity. Such analogs are often used in fragrance or polymer industries due to their volatility and stability .

Data Table 2: Chain Length Impact

Compound Name Chain Length Molecular Weight (g/mol) Applications Reference
1-(3,4-Dimethylphenyl)propan-1-one 3-carbon 160.21 (calculated) Antimicrobial research
1-(3,4-Dimethylphenyl)butan-1-one 4-carbon 176.25 Hypothesized synthesis intermediate -
1-(3,4-Dimethoxyphenyl)heptan-1-one 7-carbon 250.34 Fragrance/polymer industries

Pharmacological and Toxicological Profiles

While the target compound lacks direct pharmacological data, insights can be inferred from structurally related substances:

Synthetic Cathinones (e.g., Eutylone): Compounds like eutylone (1-(3,4-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) share the butanone backbone but feature amine and benzodioxol groups, enabling serotonin-norepinephrine-dopamine reuptake inhibition. The absence of an amine group in the target compound likely eliminates psychoactivity .

Antimicrobial Analogs :

  • 1-(3,4-Dimethylphenyl)propan-1-one exhibited activity against multidrug-resistant Staphylococcus aureus, suggesting the target compound could be explored for similar applications with optimized chain length .

Biological Activity

1-(3,4-Dimethylphenyl)butan-1-one, also known as 3',4'-dimethylbutyrophenone, is an aromatic ketone with the molecular formula C12H16O. This compound features a butanone backbone and a 3,4-dimethylphenyl substituent. Its structural characteristics contribute to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis

The compound can be synthesized through various methods, notably the Friedel-Crafts acylation reaction. In this process, a benzene derivative (3,4-dimethylaniline) is reacted with butyryl chloride in the presence of a Lewis acid catalyst (AlCl₃), yielding 1-(3,4-Dimethylphenyl)butan-1-one. This synthetic route highlights the compound's accessibility for further research and application in biological studies.

Anticancer Activity

A study highlighted the synthesis of derivatives related to aromatic ketones and their evaluation against various cancer cell lines. Although specific data on 1-(3,4-Dimethylphenyl)butan-1-one is scarce, its derivatives have shown promising results with IC50 values indicating moderate to high activity against human colon adenocarcinoma and other cancer types .

Antimicrobial Studies

Research into compounds structurally similar to 1-(3,4-Dimethylphenyl)butan-1-one has revealed significant antimicrobial properties. For instance, derivatives exhibiting variations in substituents on the phenyl ring demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . This suggests that modifications of the compound could enhance its antimicrobial efficacy.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of 1-(3,4-Dimethylphenyl)butan-1-one, a comparison with structurally related compounds is useful:

Compound NameStructureNotable Features
1-(2,4-Dimethylphenyl)butan-1-oneC12H16OSimilar structure but different phenyl substitution
4-Bromo-1-(3,4-dimethylphenyl)butan-1-oneC12H14BrOBromine substitution increases reactivity
1-(3,4-Dihydroxyphenyl)butan-1-oneC10H12O3Contains hydroxyl groups; potential for different reactivity

This table illustrates how variations in substituents can lead to distinct biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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